molecular formula C11H14N2O4S B349528 5-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid CAS No. 956687-00-6

5-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B349528
CAS No.: 956687-00-6
M. Wt: 270.31g/mol
InChI Key: JZSBHNJDGWISEK-UHFFFAOYSA-N
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Description

5-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a dioxidotetrahydrothienyl group, and a pyrazole carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the cyclopropyl group, and the incorporation of the dioxidotetrahydrothienyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

5-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and thienyl-containing molecules. Examples include:

  • 5-cyclopropyl-1H-pyrazole-3-carboxylic acid
  • 1-(1,1-dioxidotetrahydro-3-thienyl)-3-ethyl-5-[2-(1H-1,2,4-triazol-1-yl)phenyl]-1H-1,2,4-triazole

Uniqueness

What sets 5-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazole-3-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c14-11(15)9-5-10(7-1-2-7)13(12-9)8-3-4-18(16,17)6-8/h5,7-8H,1-4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSBHNJDGWISEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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